4-Bromo-3-fluoro-2-methoxyphenol
Description
Significance of Phenolic and Anisolic Scaffolds in Molecular Design
Phenolic and anisolic (phenolic ether) structures are not merely academic curiosities; they are recurrent motifs in a vast number of biologically active compounds and approved pharmaceuticals. sigmaaldrich.com These scaffolds are present in many natural products and are considered essential components in drug discovery. sigmaaldrich.comsigmaaldrich.com The phenol (B47542) group, with its hydroxyl functionality, can act as a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at biological targets like enzymes and receptors. The anisole (B1667542) moiety, where the phenolic proton is replaced by a methyl group, modifies the compound's lipophilicity and metabolic stability, which are key considerations in drug development. The prevalence of these frameworks in molecules ranging from antibiotics to anticancer agents underscores their foundational importance in medicinal chemistry. The aromatic ring itself provides a rigid core that can be further decorated with other functional groups to create a diverse array of three-dimensional structures, making them ideal starting points for building complex molecular architectures. sigmaaldrich.com
The Strategic Role of Halogenation (Bromine and Fluorine) in Aromatic Systems
The introduction of halogen atoms, such as bromine and fluorine, onto an aromatic ring is a powerful strategy in modern organic synthesis and medicinal chemistry. Halogenation profoundly alters the electronic landscape of the molecule, influencing its reactivity and physicochemical properties.
Fluorine , with its high electronegativity, can significantly impact a molecule's acidity, basicity, and dipole moment. In medicinal chemistry, the incorporation of fluorine is a well-established tactic to enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. The substitution of a hydrogen atom with fluorine can block sites of metabolism without significantly increasing the molecule's size.
Bromine , a larger and more polarizable halogen, also plays a multifaceted role. It can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in directing molecular assembly and in ligand-protein binding. Furthermore, the bromine atom serves as a versatile synthetic handle. It can be readily converted into other functional groups through various cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) or metalation reactions, providing a gateway to more complex molecular structures. The presence of both fluorine and bromine on the same aromatic ring, as in 4-Bromo-3-fluoro-2-methoxyphenol, thus creates a platform with multiple, distinct opportunities for synthetic diversification.
Contextualizing this compound within Advanced Chemical Research
While extensive, specific research on this compound is not widely published, its structure positions it as a highly valuable and versatile intermediate in advanced chemical research. This substituted phenol is a prime example of a multifunctional building block, designed for strategic application in the synthesis of complex target molecules. The combination of a nucleophilic hydroxyl group, a methoxy (B1213986) moiety, and two different, strategically placed halogen atoms offers a rich palette for chemical manipulation.
The bromine atom at the 4-position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of carbon-based or heteroatomic substituents. The fluorine atom at the 3-position modulates the electronic properties of the ring and can influence the regioselectivity of further reactions. The methoxy group at the 2-position, adjacent to the fluorine, and the free phenolic hydroxyl group further steer the reactivity and provide additional points for modification or interaction.
Given the known applications of similarly substituted phenols, this compound is an ideal precursor for the synthesis of:
Novel Pharmaceutical Agents: Its scaffold could be elaborated into inhibitors of specific enzymes or ligands for receptors implicated in a range of diseases. The dual halogenation offers a route to fine-tune the biological activity and pharmacokinetic profile of a lead compound.
Advanced Materials: Halogenated aromatic compounds are used in the synthesis of polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific substitution pattern of this molecule could be exploited to create materials with tailored electronic and photophysical properties.
Complex Natural Product Analogues: The synthesis of analogues of complex natural products is a common strategy to develop more potent or stable therapeutic agents. This compound could serve as a key fragment in the construction of such molecules.
In essence, this compound represents a confluence of key strategic elements in modern synthesis. Its value lies not in its direct application, but in its potential as a sophisticated starting material for the creation of novel and functional molecules across various scientific disciplines.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1780209-23-5 |
| Molecular Formula | C₇H₆BrFO₂ |
| Molecular Weight | 221.03 g/mol |
| Appearance | Not specified (likely a solid) |
| Boiling Point | Not available |
| Melting Point | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKIZDGWJLBICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Methoxyphenol
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-bromo-3-fluoro-2-methoxyphenol involves conceptually disassembling the molecule to identify plausible precursors. The key disconnections are typically made at the carbon-heteroatom bonds (C-Br, C-F, C-O).
A primary disconnection strategy would involve breaking the carbon-bromine and carbon-fluorine bonds, suggesting a precursor like 2-methoxyphenol. The synthesis would then involve sequential halogenation steps. Another approach might disconnect the C-O bond of the methoxy (B1213986) group, starting from a fluorinated bromophenol derivative.
A plausible retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Approach
Protecting Group Chemistry in the Synthesis of this compound
In multi-step organic syntheses, protecting groups are frequently employed to temporarily mask a reactive functional group, preventing it from interfering with a subsequent reaction. libretexts.org In the synthesis of substituted phenols like this compound, the phenolic hydroxyl group is highly activating and can lead to multiple bromination products or oxidation under harsh reaction conditions. Therefore, its temporary protection is a key strategic consideration.
A common strategy involves converting the hydroxyl group into an ester, such as an acetate (B1210297), or an ether. libretexts.org For instance, a patented synthesis for the related compound 5-bromo-2-methoxyphenol (B1267044) utilizes acetic anhydride (B1165640) to protect the phenolic hydroxyl of the starting material, o-methoxyphenol. google.com This protection step is followed by bromination, and finally, the acetyl group is removed (deprotection) to regenerate the phenol (B47542). google.com
Applying this logic to the synthesis of this compound, the synthesis would proceed via the following steps:
Protection: The starting material, 3-fluoro-2-methoxyphenol, is reacted with an acylating agent like acetic anhydride to form the corresponding acetate ester.
Bromination: The protected compound is then subjected to bromination. With the hydroxyl group masked, its powerful activating effect is tempered, allowing the directing effects of the methoxy and fluoro groups to control the regioselectivity of the bromination, guiding the bromine to the C4 position.
Deprotection: The final step is the hydrolysis of the ester back to the phenolic hydroxyl group, typically achieved under basic conditions, for example, with an aqueous solution of sodium bicarbonate. google.com
The choice of protecting group is crucial and depends on its stability to the conditions of the subsequent reaction steps and the ease of its removal.
Table 2: Common Protecting Groups for Phenols
| Protecting Group | Abbreviation | Protection Reagent | Removal Conditions |
| Acetyl | Ac | Acetic Anhydride, Acetyl Chloride | Acid or Base Hydrolysis |
| Benzyl Ether | Bn | Benzyl Bromide (or Chloride) with Base | Hydrogenolysis (H₂, Pd/C) |
| Methoxymethyl Ether | MOM | MOM-Cl with Base | Acid Hydrolysis |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl with Base (e.g., Imidazole) | Fluoride Ion (e.g., TBAF) or Acid |
This strategic use of protecting groups is a fundamental tool that enables chemists to achieve complex molecular architectures with high precision and yield.
Advanced Spectroscopic Characterization for Structural Elucidation of 4 Bromo 3 Fluoro 2 Methoxyphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon-13, and Fluorine-19 Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the precise placement of substituents on the aromatic ring. For 4-bromo-3-fluoro-2-methoxyphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Elucidation of Substituent Positions via ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants
The substitution pattern on the benzene (B151609) ring of this compound leaves two aromatic protons. Their chemical shifts in the ¹H NMR spectrum are influenced by the electronic effects of the surrounding substituents. The methoxy (B1213986) group (-OCH₃) is electron-donating, the fluorine and bromine atoms are electron-withdrawing and also exhibit coupling interactions, and the hydroxyl group (-OH) is activating. The fluorine atom, having a nuclear spin of I = 1/2, will couple with adjacent protons, providing crucial connectivity information.
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two vicinal protons. The proton ortho to the fluorine will exhibit a doublet with a coupling constant (³JHF) of approximately 6-10 Hz. The other proton will also appear as a doublet due to coupling with the adjacent proton. The methoxy group will present as a singlet at around 3.8-4.0 ppm, and the phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each of the six aromatic carbons, as well as a signal for the methoxy carbon. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms will show characteristic chemical shifts. Furthermore, the carbon signals will exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is invaluable for definitive assignments. For instance, the carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹JCF) in the range of 240-250 Hz. chemrxiv.org
¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct observation of the fluorine environment. wikipedia.org For this compound, a single resonance is expected. This resonance will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons, confirming its position adjacent to two hydrogen atoms. wikipedia.orgrsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted C-F Coupling Constants (Hz) |
| H-5 | ~7.0-7.2 (d) | C-1 | ~145-150 (d) |
| H-6 | ~6.8-7.0 (d) | C-2 | ~140-145 (d) |
| OCH₃ | ~3.9 (s) | C-3 | ~148-152 (d) |
| OH | Variable (br s) | C-4 | ~110-115 (d) |
| C-5 | ~120-125 (d) | ||
| C-6 | ~115-120 (d) | ||
| OCH₃ | ~56-60 |
Note: Predicted values are based on data from structurally similar compounds and established NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity Confirmation
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are employed to confirm the connectivity and spatial relationships between atoms. acs.orgnih.govresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a cross-peak between the two aromatic protons would confirm their adjacency.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. A NOESY correlation between the methoxy protons and the proton at C-6 would provide further evidence for the substituent arrangement.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. nih.gov
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. The C-H stretching of the aromatic ring and the methoxy group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the methoxy ether will produce strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1000-1200 cm⁻¹ and 500-600 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.govoptica.org The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br bond may also be more readily observed in the Raman spectrum compared to FTIR.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Phenolic OH | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Methoxy C-H | C-H Stretch | 2850-2960 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Phenolic C-O | C-O Stretch | 1200-1300 |
| Methoxy C-O | C-O Stretch | 1000-1100 |
| C-F | C-F Stretch | 1000-1200 |
| C-Br | C-Br Stretch | 500-600 |
Mass Spectrometry (MS and GC-MS/LC-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. nih.gov
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the loss of carbon monoxide. For this specific molecule, the initial loss of a methyl radical (•CH₃) from the methoxy group to form a stable cation is a likely fragmentation pathway. Subsequent loss of CO is also anticipated. The presence of the halogen atoms will also influence the fragmentation, with the potential loss of Br• or F• radicals, although the C-F bond is generally stronger and less prone to cleavage.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
The most definitive method for structural elucidation is single-crystal X-ray diffraction (XRD), which provides the precise three-dimensional arrangement of atoms in the crystalline state.
Computational and Theoretical Investigations of 4 Bromo 3 Fluoro 2 Methoxyphenol
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecules. semanticscholar.org This approach is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like substituted phenols. semanticscholar.org DFT calculations can provide a detailed understanding of the ground state molecular geometry, which is fundamental for understanding the molecule's reactivity and interactions.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation, which corresponds to the minimum on the potential energy surface. semanticscholar.org For 4-Bromo-3-fluoro-2-methoxyphenol, this would involve determining the preferred orientations of the hydroxyl and methoxy (B1213986) groups relative to the benzene (B151609) ring and the other substituents. In substituted phenols, intramolecular hydrogen bonding can play a crucial role in determining the most stable conformer. The presence of a fluorine atom adjacent to the methoxy group and a bromine atom at the para position relative to the hydroxyl group will influence the electron distribution and steric interactions within the molecule. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles until the lowest energy structure is found.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for organic molecules and has been shown to provide reliable results for substituted phenols. semanticscholar.orgresearchgate.net
The choice of basis set is also critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing halogens like bromine and fluorine, it is important to use basis sets that can adequately describe the electron distribution around these atoms. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed. semanticscholar.orgresearchgate.net The addition of polarization functions (d,p) allows for more flexibility in describing the shape of the electron clouds, while diffuse functions (++) are important for describing anions and weak interactions. The selection of an appropriate level of theory and basis set is a crucial step to ensure the reliability of the computational results. semanticscholar.org
Below is a table illustrating common functionals and basis sets used in DFT studies of substituted phenols.
| Functional | Basis Set | Common Application in Phenol (B47542) Studies |
| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations. researchgate.net |
| B3LYP | 6-311++G(d,p) | More accurate energy calculations and description of weak interactions. semanticscholar.orgresearchgate.net |
| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions. |
| PBE0 | def2-TZVP | Often used for spectroscopic properties. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive.
The following table provides a hypothetical comparison of the HOMO, LUMO, and energy gap for phenol and how they might be altered by the substituents present in this compound, based on general trends observed in substituted phenols.
| Compound | HOMO (eV) (Hypothetical) | LUMO (eV) (Hypothetical) | Energy Gap (eV) (Hypothetical) | Expected Reactivity |
| Phenol | -8.5 | -1.5 | 7.0 | Moderate |
| 2-Methoxyphenol | -8.2 | -1.3 | 6.9 | More reactive |
| 4-Bromophenol | -8.7 | -1.8 | 6.9 | Similar to phenol |
| 3-Fluorophenol | -8.8 | -1.7 | 7.1 | Less reactive |
| This compound | -8.6 | -1.9 | 6.7 | More reactive |
Note: The values in this table are hypothetical and for illustrative purposes only, based on general principles of substituent effects.
The spatial distribution of the HOMO and LUMO provides valuable information about the reactive sites of a molecule. The HOMO is typically located on the parts of the molecule that are most likely to be attacked by electrophiles, while the LUMO is located on the regions susceptible to nucleophilic attack.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the hydroxyl and methoxy groups, due to the presence of lone pairs of electrons. The electron-donating methoxy group would likely increase the HOMO density at the ortho and para positions relative to it. The LUMO, on the other hand, is expected to be distributed over the aromatic ring, with some contribution from the electron-withdrawing halogen atoms. A detailed analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic reactions.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density. The different colors on the MEP map indicate the electrostatic potential, with red typically representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). Green or yellow areas represent regions of neutral potential.
MEP maps are useful for predicting the sites of electrophilic and nucleophilic attack. Electrophiles will be attracted to the red regions, while nucleophiles will be attracted to the blue regions. For this compound, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group would be a region of positive potential (blue). The electron-withdrawing fluorine and bromine atoms would also influence the electrostatic potential of the aromatic ring, creating a more complex pattern of electron-rich and electron-poor areas. The methoxy group, being electron-donating, would increase the electron density on the ring, particularly at the ortho and para positions.
Identification of Electropositive and Electronegative Regions
The distribution of electron density within a molecule can be visualized using the Molecular Electrostatic Potential (MEP). This analysis identifies regions that are electron-rich (electronegative) and electron-poor (electropositive). In a hypothetical MEP analysis of this compound, the oxygen atom of the hydroxyl group and the methoxy group would be expected to be highly electronegative, appearing as red or yellow regions on an MEP map. These areas are susceptible to electrophilic attack.
Conversely, the hydrogen atom of the hydroxyl group would be highly electropositive, represented by a blue region, making it a likely site for interaction with nucleophiles. The aromatic ring would exhibit a more complex distribution of charge due to the competing electronic effects of the substituents. The electron-withdrawing nature of the bromine and fluorine atoms would create regions of positive potential on the ring, while the electron-donating methoxy and hydroxyl groups would contribute to negative potential.
Prediction of Sites for Electrophilic and Nucleophilic Attack
Based on the MEP analysis, the sites for electrophilic and nucleophilic attack can be predicted. The electronegative regions, particularly the oxygen atoms, would be the primary targets for electrophiles. The electropositive regions, most notably the hydroxyl hydrogen, would be susceptible to nucleophilic attack.
Furthermore, the electron density of the aromatic ring, modulated by the various substituents, would influence its reactivity towards electrophiles. The interplay between the activating hydroxyl and methoxy groups and the deactivating halogens would determine the preferred positions for electrophilic aromatic substitution.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule, going beyond the simple Lewis structure model.
Delocalization Energies and Hyperconjugative Interactions
NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. These interactions, known as hyperconjugation, contribute to the stability of the molecule. For this compound, significant hyperconjugative interactions would be expected between the lone pairs of the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the aromatic ring. The delocalization energies associated with these interactions would provide a quantitative measure of their stabilizing effect.
A hypothetical data table for delocalization energies might look like this:
| Donor NBO | Acceptor NBO | Delocalization Energy (kcal/mol) |
| LP (O) of OH | σ(C-C) of ring | Data not available |
| LP (O) of OCH3 | σ(C-C) of ring | Data not available |
| LP (F) | σ(C-C) of ring | Data not available |
| LP (Br) | σ(C-C) of ring | Data not available |
| π(C=C) of ring | π*(C=C) of ring | Data not available |
Charge Transfer within the Molecular System
NBO analysis also quantifies the transfer of charge between different parts of the molecule. This information is crucial for understanding the electronic effects of the substituents on the aromatic ring. The analysis would reveal the extent to which the electron-donating hydroxyl and methoxy groups increase the electron density on the ring, and how the electron-withdrawing fluorine and bromine atoms counteract this effect.
Reactivity Descriptors and Global Chemical Reactivity
Global Hardness, Softness, and Electrophilicity Indices
Global Hardness (η): This descriptor measures the resistance of a molecule to changes in its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness, indicating a stable, less reactive molecule.
Global Softness (S): The inverse of hardness, softness indicates the ease with which a molecule's electron cloud can be polarized. A smaller HOMO-LUMO gap implies greater softness and higher reactivity.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.
A hypothetical data table for these descriptors would be:
| Descriptor | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Global Hardness (η) | Data not available |
| Global Softness (S) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Local Reactivity Descriptors
Local reactivity descriptors, such as Fukui functions and local softness, are crucial for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. While no specific data exists for this compound, studies on related Schiff base derivatives, for instance, have utilized these descriptors to pinpoint reactive centers. researchgate.netresearchgate.net For this compound, it would be anticipated that the hydroxyl group, the aromatic ring carbons, and the halogen atoms would be key sites of reactivity. Theoretical calculations would be necessary to quantify the Fukui functions (f_k^+, f_k^-, f_k^0) for each atomic site, thereby predicting the most probable locations for chemical reactions.
A hypothetical data table for local reactivity descriptors, derived from a DFT calculation, would resemble the following:
Hypothetical Local Reactivity Descriptors for this compound
| Atom | Fukui Function (f_k^+) for Nucleophilic Attack | Fukui Function (f_k^-) for Electrophilic Attack |
|---|---|---|
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| O(H) | Data not available | Data not available |
| O(Me) | Data not available | Data not available |
| Br | Data not available | Data not available |
| F | Data not available | Data not available |
(This table is for illustrative purposes only, as no published data is available.)
Tautomeric Equilibrium Studies and Stability Analysis
Phenolic compounds can, in principle, exhibit tautomerism, typically involving a proton transfer from the hydroxyl group to another basic site on the molecule, leading to a keto-enol equilibrium. For this compound, the most likely tautomer would be its keto form.
Studies on related o-hydroxy Schiff bases have extensively investigated this phenomenon, often finding that the enol-imine form is more stable than the keto-amine form in the ground state. nih.govjcsp.org.pk The stability can be influenced by intramolecular hydrogen bonding and the solvent environment. nih.gov For this compound, computational analysis would involve optimizing the geometries of both the phenol and its potential keto tautomer(s) and calculating their relative energies to determine the equilibrium position. The Gibbs free energy difference (ΔG) between the tautomers would indicate which form is thermodynamically more stable.
Hypothetical Tautomeric Stability Analysis for this compound
| Tautomeric Form | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Phenol Form | Data not available | Data not available |
| Keto Form | Data not available | Data not available |
(This table is for illustrative purposes only, as no published data is available.)
Conformational Analysis and Energetic Profiles
The presence of the methoxy group introduces a degree of conformational flexibility to the this compound molecule. The orientation of the methyl group relative to the aromatic ring can be described by a dihedral angle. A conformational analysis would involve rotating this bond and calculating the potential energy at each step to identify the most stable conformer(s).
Research on other substituted phenols and anilines has shown that the minimum energy conformation is often dictated by minimizing steric repulsions. znaturforsch.com For this compound, a potential energy surface scan would reveal the rotational barrier of the methoxy group and the dihedral angle corresponding to the global minimum energy structure.
Hypothetical Energetic Profile for Methoxy Group Rotation in this compound
| Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | Data not available |
| 60 | Data not available |
| 120 | Data not available |
| 180 | Data not available |
(This table is for illustrative purposes only, as no published data is available.)
Reactivity and Reaction Mechanisms of 4 Bromo 3 Fluoro 2 Methoxyphenol
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. refinerlink.combyjus.com The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring.
Regioselectivity Directing Effects of Substituents (Bromo, Fluoro, Methoxy (B1213986), Hydroxyl)
The position of an incoming electrophile on the benzene ring of 4-bromo-3-fluoro-2-methoxyphenol is determined by the cumulative directing effects of its four substituents. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing.
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both the hydroxyl and methoxy groups are strong activating groups and are ortho, para-directing. quora.com They donate electron density to the aromatic ring through resonance (+R effect), which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. quora.com This enhanced electron density is most pronounced at the positions ortho and para to these groups. In this compound, the hydroxyl group is at position 1 and the methoxy group is at position 2.
Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I effect). However, they are ortho, para-directing because of their ability to donate electron density through resonance (+R effect) via their lone pairs. quora.com
In this compound, the positions on the ring are substituted as follows: C1-OH, C2-OCH₃, C3-F, C4-Br. The only available position for electrophilic substitution is C5. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Effect |
| -OH | 1 | Strong Activator (+R > -I) | ortho, para |
| -OCH₃ | 2 | Strong Activator (+R > -I) | ortho, para |
| -F | 3 | Deactivator (-I > +R) | ortho, para |
| -Br | 4 | Deactivator (-I > +R) | ortho, para |
The combined effect of these substituents strongly activates the ring for electrophilic attack, with the electron-donating resonance effects of the hydroxyl and methoxy groups being dominant. The ortho, para-directing nature of all four substituents collectively points towards the remaining unsubstituted position, C5, as the most probable site for electrophilic substitution.
Halogenation, Nitration, and Formylation Reactions
Given the activating nature of the phenol (B47542) and methoxy groups, this compound is expected to be highly reactive towards electrophiles.
Halogenation: Phenols are highly activated towards halogenation, often not requiring a Lewis acid catalyst. byjus.com For instance, the reaction of phenol with bromine water readily yields 2,4,6-tribromophenol. byjus.com It is anticipated that this compound would undergo facile halogenation, such as bromination or chlorination, at the C5 position. The direct halogenation of phenols using reagents like N-bromosuccinimide (NBS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) are common methods for preparing halogenated phenols. scientificupdate.com
Nitration: The nitration of phenols typically occurs under milder conditions than for benzene. byjus.com While direct nitration of phenol with dilute nitric acid can lead to a mixture of ortho and para isomers along with oxidative decomposition, more controlled nitration can be achieved. libretexts.org However, in some cases, such as the attempted nitration of 4-fluoro-2-methoxyphenol (B1225191), oxidation can be a competing reaction. researchgate.net For this compound, nitration would be expected to occur at the C5 position, though careful selection of nitrating agents and reaction conditions would be necessary to avoid side reactions. The nitration of related compounds like 2-bromo-4-methylanisole (B1265754) has been shown to yield the corresponding 6-nitro derivative. cdnsciencepub.com
Formylation: Formylation introduces a formyl group (-CHO) onto the aromatic ring. Several methods exist for the formylation of phenols, with regioselectivity being a key challenge. orgsyn.orgthieme-connect.de The Duff reaction, using hexamethylenetetramine and an acid catalyst, is a common method. thieme-connect.de Another effective method for ortho-formylation of phenols uses magnesium chloride, triethylamine, and paraformaldehyde. orgsyn.org For this compound, formylation would be predicted to occur at the C5 position.
Nucleophilic Substitution Reactions Involving Halogen Moieties
The presence of two halogen atoms, bromine and fluorine, on the aromatic ring allows for a variety of nucleophilic substitution reactions. These can be broadly categorized into palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr).
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F.
Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl halide. nih.gov Given the reactivity trend, the C-Br bond at position 4 would be significantly more reactive than the C-F bond at position 3 in a Suzuki coupling. Thus, this compound would be expected to selectively react at the C4 position with a boronic acid or ester in the presence of a palladium catalyst and a base.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. taylorandfrancis.comorganic-chemistry.org Similar to the Suzuki reaction, the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst than the C-F bond. Therefore, the Heck reaction of this compound would be predicted to occur at the C4 position.
Sonogashira Reaction: The Sonogashira coupling joins an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of the C-Br bond over the C-F bond would again direct the Sonogashira coupling to the C4 position of this compound. The Sonogashira coupling of polyhalogenated aromatic compounds often shows high regioselectivity, with the reaction occurring at the most reactive halogen site. thieme-connect.de
A summary of predicted palladium-catalyzed cross-coupling reactions is presented in the table below.
| Reaction | Coupling Partner | Predicted Site of Reaction |
| Suzuki | R-B(OH)₂ | C4 |
| Heck | Alkene | C4 |
| Sonogashira | Terminal Alkyne | C4 |
Reactions of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo various reactions.
Etherification: The Williamson ether synthesis is a common method for preparing ethers. The phenoxide ion generated from this compound can react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether. This reaction is a standard transformation for phenolic hydroxyl groups. magtech.com.cnambeed.com
Esterification: Phenols can be converted to esters by reaction with acid chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. google.comresearchgate.net Therefore, this compound would be expected to react with reagents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding acetate (B1210297) ester. Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups is possible, highlighting the different reactivity of these functional groups. rsc.org
A summary of the expected reactions of the phenolic hydroxyl group is provided below.
| Reaction Type | Reagent | Product Type |
| Etherification | Alkyl halide (R-X) + Base | Phenyl ether (Ar-O-R) |
| Esterification | Acid chloride (RCOCl) or Anhydride ((RCO)₂O) + Base | Phenyl ester (Ar-O-COR) |
O-Alkylation and O-Acylation Reactions
The phenolic hydroxyl group of this compound is a primary site for nucleophilic attack, readily participating in O-alkylation and O-acylation reactions. These reactions are fundamental for introducing a wide variety of functional groups, thereby modifying the compound's physical and biological properties.
O-Alkylation: This process involves the reaction of the phenoxide, formed by deprotonating the phenol with a suitable base, with an alkyl halide or another alkylating agent. For instance, the O-alkylation of the related compound 4-fluoro-3-methoxyphenol (B40349) with 1-bromomethyl cyclopropane (B1198618) is a documented process. google.comgoogleapis.com This suggests that this compound would undergo similar reactions to form the corresponding ether derivatives. The choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., acetone, DMF) is crucial for optimizing the reaction yield and preventing side reactions.
O-Acylation: The introduction of an acyl group to the phenolic oxygen results in the formation of an ester. This is typically achieved by reacting the phenol with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine, triethylamine). While specific examples for this compound are not prevalent in the reviewed literature, the conversion of related 4-(1-haloalkyl)coumarins into 4-(1-acetoxyalkyl)coumarins using reagents like sodium acetate highlights the feasibility of such transformations on complex molecules containing similar structural motifs. rsc.org
Condensation Reactions to Form Ethers or Esters
Condensation reactions are a cornerstone of synthetic chemistry, and for this compound, they primarily lead to the formation of ethers and esters, as detailed above. Ether synthesis can also be achieved through cross-coupling reactions, such as the Ullmann condensation. This method involves the copper-catalyzed reaction of a phenoxide with an aryl halide. The synthesis of various m-aryloxy phenols has been accomplished using copper-catalyzed reactions followed by demethylation, demonstrating a viable route to complex diaryl ethers from methoxyphenol precursors. mdpi.com
Schiff base formation represents another class of condensation reactions. Although this involves the aldehyde or ketone functionality, which is not present in this compound itself, derivatives of this compound can be synthesized to include such groups. For example, novel Schiff bases have been prepared from the condensation reaction of substituted benzaldehydes with various amines. researchgate.netresearchgate.net
Reactions Involving the Methoxy Group
The methoxy group (-OCH3) in this compound is relatively stable but can be cleaved under specific conditions to yield the corresponding catechol derivative. This demethylation is a key strategic step in the synthesis of many natural products and pharmaceutical agents.
Demethylation Strategies
Demethylation is the most significant reaction involving the methoxy group of this compound. This transformation is typically accomplished using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers. mdpi.com Research on the synthesis of meta-amido bromophenols demonstrated the successful demethylation of N-benzyl-4-bromo-3-methoxyaniline using BBr₃ in dichloromethane (B109758) (CH₂Cl₂). jst.go.jp This substrate is structurally very similar to this compound, indicating that BBr₃ would be an effective reagent for its demethylation as well. Another common reagent is hydrobromic acid (HBr), often in acetic acid, which is used for the demethylation of various methoxy phenols. mdpi.com
| Reagent | Conditions | Substrate Type | Reference |
| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -20°C to 0°C | N-benzyl-4-bromo-3-methoxyaniline | jst.go.jp |
| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | Methoxy derivatives for synthesizing N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide | mdpi.com |
| Hydrogen Bromide (HBr) | 48% in Acetic Acid, reflux | 4-(3-methoxyphenoxy) benzoic acid | mdpi.com |
Oxidation and Reduction Chemistry
The aromatic ring of this compound is susceptible to both oxidation and reduction, which can lead to a variety of products depending on the reagents and conditions employed.
Oxidation: Phenols are generally susceptible to oxidation. The oxidation of the related compound 4-bromoguaiacol (4-bromo-2-methoxyphenol) with iodosobenzene (B1197198) diacetate in methanol (B129727) yields a bromocyclohexa-2,4-dienone, which can then be epoxidized. chemicalbook.com This indicates that the aromatic ring of this compound can be oxidized to form quinone-like structures. Furthermore, attempts to nitrate (B79036) the similar 4-fluoro-2-methoxyphenol have resulted in oxidized products rather than the expected nitration, highlighting the ring's sensitivity to oxidizing conditions. researchgate.net
Reduction: The bromine atom on the aromatic ring can be removed via reductive dehalogenation. This reaction can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or by using metal/acid systems. For the related compound 4-Bromo-2-(hydroxymethyl)-6-methoxyphenol, the bromine atom can be reduced to yield the corresponding phenol. This suggests that the bromo group of this compound can be selectively removed to provide 3-fluoro-2-methoxyphenol.
Role of 4 Bromo 3 Fluoro 2 Methoxyphenol As a Versatile Synthetic Building Block
Precursor to Structurally Diverse Phenol (B47542) and Anisole (B1667542) Derivatives
The inherent functionalities of 4-Bromo-3-fluoro-2-methoxyphenol allow for its elaboration into a vast array of more complex phenol and anisole derivatives. The phenolic hydroxyl group is a prime site for O-alkylation or O-arylation reactions. For instance, Williamson ether synthesis or Mitsunobu reactions can be employed to introduce a variety of alkyl or aryl side chains, leading to a library of corresponding anisole derivatives. The reactivity is analogous to that of similar phenols, such as 4-bromo-2-methoxyphenol, which is readily alkylated as an initial step in multi-step syntheses. nih.gov
Conversely, the bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions can be selectively performed at the C4-position, leaving the phenol and other substituents intact. This enables the introduction of diverse aryl, vinyl, alkynyl, or amino groups, generating a wide spectrum of phenol derivatives that would be difficult to access through direct substitution methods. Furthermore, the methyl ether of the methoxy (B1213986) group can be selectively cleaved under specific conditions to yield a polyfunctional dihydroxybenzene derivative, adding another layer of synthetic potential.
Scaffold for Complex Polyfunctionalized Aromatic Systems
The true synthetic power of this compound lies in its capacity to act as a scaffold for assembling complex, polyfunctionalized aromatic systems. The differential reactivity of its functional groups enables chemists to perform sequential and regioselective modifications.
A typical synthetic strategy might involve:
Etherification at the hydroxyl position.
Cross-coupling at the bromo position.
Further functionalization targeting the positions activated by the existing substituents.
This stepwise approach provides precise control over the final structure. For example, related 4-halo-2-methoxyphenols can be oxidized to masked o-benzoquinones, which then participate in inverse-electron-demand Diels-Alder reactions to create highly substituted bicyclic systems. chemicalbook.com This highlights the potential of the this compound scaffold to generate significant molecular complexity from a relatively simple starting material. The fluorine atom, while generally less reactive towards substitution, significantly modulates the electronic properties of the aromatic ring, influencing the reactivity of other positions and often imparting desirable properties, such as metabolic stability, in target molecules for medicinal chemistry.
The table below summarizes the key functional groups and their potential transformations:
| Functional Group | Position | Potential Synthetic Transformations |
| Hydroxyl (-OH) | C1 | O-alkylation, O-arylation, Esterification, Mitsunobu Reaction |
| Methoxy (-OCH₃) | C2 | Ether cleavage (demethylation) to form a catechol derivative |
| Fluoro (-F) | C3 | Modulates ring electronics; potential site for nucleophilic aromatic substitution (SNAr) under harsh conditions |
| Bromo (-Br) | C4 | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), Grignard formation, Lithiation |
Intermediate in the Synthesis of Heterocyclic Compounds
The scaffold of this compound is an excellent starting point for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.
The synthesis of 1,2,3-triazole derivatives from phenolic precursors is a well-established process, often utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". While direct examples starting from this compound are not prominent in the literature, a clear synthetic route can be extrapolated from its close analogue, 4-bromo-2-methoxyphenol. nih.govsci-hub.se
The general synthetic sequence involves two key steps:
Introduction of an Azide (B81097) Moiety: The phenolic hydroxyl group is first alkylated with a bifunctional reagent, such as a tosylated alcohol derived from ethyl lactate. This is followed by nucleophilic substitution with sodium azide to yield the corresponding organic azide.
Cycloaddition: The resulting azide undergoes a 1,3-dipolar cycloaddition reaction with a terminal alkyne in the presence of a copper(I) catalyst to furnish the 1,4-disubstituted-1,2,3-triazole ring.
The bromine atom can then be used for further diversification, for instance, via a Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups. nih.gov
Table 1: Representative Synthesis of a 1H-1,2,3-Triazole Derivative from an Analogous Phenol
| Step | Reactant(s) | Reagents & Conditions | Product | Yield | Ref |
| 1 | 4-bromo-2-methoxyphenol, (S)-(-) ethyl lactate | PPh₃, DIAD, dry THF, 0°C to rt, 3 h | (S)-ethyl 2-(4-bromo-2-methoxyphenoxy)propanoate | 86% | nih.gov |
| 2 | Product of Step 1 | DIBAL-H, dry DCM, 0°C to rt, 3 h | (R)-2-(4-bromo-2-methoxyphenoxy)propan-1-ol | 90% | nih.gov |
| 3 | Product of Step 2 | TsCl, Et₃N, DMAP, dry DCM, 0°C to rt, 5 h | (R)-2-(4-bromo-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate | 95% | nih.gov |
| 4 | Product of Step 3 | NaN₃, DMF, 70°C, 3 h | (R)-1-(2-azidopropoxy)-4-bromo-2-methoxybenzene | 78% | nih.gov |
| 5 | Product of Step 4, Phenylacetylene | CuI, Et₃N, MeCN, rt, 3 h | (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole | 76% | nih.gov |
This table illustrates a proven synthetic route using the closely related compound 4-bromo-2-methoxyphenol. PPh₃ = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate, THF = Tetrahydrofuran (B95107), DIBAL-H = Diisobutylaluminium hydride, DCM = Dichloromethane (B109758), TsCl = Tosyl chloride, Et₃N = Triethylamine, DMAP = 4-Dimethylaminopyridine, NaN₃ = Sodium azide, DMF = Dimethylformamide, CuI = Copper(I) iodide, MeCN = Acetonitrile.
Schiff bases are a class of compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. Aromatic Schiff bases derived from salicylaldehydes are particularly important as they act as excellent chelating ligands for a wide range of metal ions.
Research on the isomer, 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, confirms the viability of this chemistry. researchgate.net The synthesis of Schiff base ligands from this compound would first require its conversion to the corresponding aldehyde. This is typically achieved via ortho-formylation reactions such as the Duff, Reimer-Tiemann, or by using paraformaldehyde with a Lewis acid. The resulting 5-bromo-4-fluoro-2-hydroxy-3-methoxybenzaldehyde can then be condensed with various primary amines to yield a library of Schiff base ligands. jcsp.org.pk These bidentate or multidentate ligands, featuring oxygen and nitrogen donor atoms, readily coordinate with transition metal ions (e.g., Cu(II), Ni(II), Co(II), Fe(III)) to form stable metal complexes with potential applications in catalysis and materials science. bohrium.combohrium.com
Application in Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies (from a synthetic perspective)
In modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy. This approach identifies low-molecular-weight compounds (fragments) that bind weakly to a biological target, which are then synthetically elaborated into potent leads. This compound represents an ideal fragment due to its structural and functional group diversity in a small package. The phenol and methoxy groups can act as hydrogen bond donors and acceptors, while the lipophilic aromatic ring and halogen atoms can engage in other interactions within a protein's binding site.
From a synthetic standpoint, the bromine atom is a crucial feature, serving as a "handle" for synthetic elaboration. Once a binding mode is identified, the bromine atom allows for the straightforward coupling of other molecular fragments via established cross-coupling chemistry to improve potency and selectivity. The use of related building blocks like 2-fluoro-4-bromobenzoyl chloride to generate compound libraries for screening highlights the value of this substitution pattern in discovery chemistry. nih.gov
Similarly, in scaffold hopping, chemists aim to replace a central molecular core with a novel one while retaining biological activity. This compound can serve as a starting scaffold that can be synthetically transformed into isosteric heterocyclic systems, providing a pathway to new chemical entities with potentially improved properties. nih.gov
Development of Advanced Organic Materials Precursors
The unique electronic properties conferred by the combination of electron-donating (methoxy) and electron-withdrawing (fluoro, bromo) groups make this compound an interesting candidate as a precursor for advanced organic materials. Halogenated and methoxy-substituted aromatic compounds are known building blocks for materials such as organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals. tesisenred.net
The bromine atom provides a reactive site for polymerization reactions, such as Yamamoto or Suzuki polycondensation, allowing the incorporation of the fluorinated methoxyphenol unit into a larger polymer backbone. The resulting polymers could exhibit unique photophysical properties or self-assembly behaviors. While specific applications of this compound in this field are not yet widely reported, its structural motifs are characteristic of precursors used in the synthesis of functional organic materials, marking it as a building block with significant future potential in materials science.
Future Directions and Emerging Research Avenues for 4 Bromo 3 Fluoro 2 Methoxyphenol
Exploration of Novel Catalytic Transformations
The structure of 4-Bromo-3-fluoro-2-methoxyphenol is primed for a variety of catalytic cross-coupling reactions, which are fundamental to modern organic synthesis. The presence of the C-Br bond allows for its use as an electrophile, while the phenolic C-O bond could also be targeted for activation.
Future research will likely focus on expanding the portfolio of catalytic reactions for this substrate. Palladium-, nickel-, and copper-catalyzed reactions are workhorses in this domain. For instance, nickel-catalyzed cross-coupling reactions are known to be effective for electrophiles with low reactivity, including phenol (B47542) derivatives like carbamates and phosphates. scispace.com The development of catalysts that can selectively functionalize either the C-Br or the C-O bond would be a significant advancement, enabling sequential and highly controlled derivatization.
Key areas for exploration include:
Selective C-Br Functionalization: Developing highly active and selective catalysts for Suzuki-Miyaura (C-C coupling), Buchwald-Hartwig (C-N coupling), and Sonogashira (C-C coupling) reactions at the C4 position. Research into ligands that can facilitate these transformations under mild conditions with low catalyst loading would be of particular interest.
C-O Bond Cleavage and Coupling: Investigating the transformation of the phenolic hydroxyl group into a better leaving group (e.g., tosylate, pivalate, or carbamate) to enable cross-coupling reactions via C-O bond cleavage. scispace.comacs.org A more ambitious goal would be the direct cross-coupling of the phenol without prior activation, which represents a major challenge due to the high dissociation energy of the C-O bond. scispace.comacs.org
Oxidative Coupling Reactions: Exploring aerobic catalysts, such as those based on chromium salen complexes, for the selective oxidative cross-coupling of this compound with other phenolic compounds. acs.org This could lead to the synthesis of complex biaryl structures with high chemo- and regioselectivity. acs.orgjst.go.jp
| Catalytic Transformation | Potential Coupling Partner | Catalyst System (Example) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Reaction | Aryl/Alkyl Boronic Acids | Palladium or Nickel-based | C-C |
| Buchwald-Hartwig Amination | Amines, Amides | Palladium or Copper-based | C-N |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper co-catalysis | C-C (sp) |
| C-O Bond Cross-Coupling | Grignard Reagents, Boronic Acids | Nickel or Iron-based | C-C, C-N |
| Oxidative Homo/Cross-Coupling | Other Phenols | Chromium or Copper-based | C-C, C-O |
Green Chemistry Approaches in its Synthesis and Derivatization
The principles of green chemistry are increasingly guiding synthetic strategies to minimize environmental impact. For a halogenated compound like this compound, this involves both its synthesis and its subsequent use in chemical reactions.
Future research should prioritize the development of more sustainable protocols. This includes:
Greener Halogenation Methods: The synthesis of the title compound likely involves a bromination step. Traditional methods often use molecular bromine or N-bromosuccinimide in chlorinated solvents. scholaris.carsc.org Greener alternatives using combinations like hydrobromic acid with hydrogen peroxide as the oxidant in solvents such as water or ethanol (B145695) are being investigated for other aromatic systems and could be adapted. scholaris.cacdnsciencepub.com The use of recyclable, solid acid catalysts like boric acid to promote bromination with KBr and H₂O₂ also presents a promising, environmentally benign route. researchgate.net
Use of Sustainable Solvents: Moving away from hazardous solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) towards greener alternatives such as water, ethanol, or even solvent-free conditions for its derivatization reactions. scholaris.carsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and greater potential for automation and scale-up. acs.orgrsc.orgresearchgate.net The synthesis of complex molecules like pharmaceutical intermediates is increasingly benefiting from this technology. rsc.org
The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a logical next step for research. Key avenues include:
Continuous Synthesis: Developing a multi-step continuous flow process for the synthesis of the title compound itself. This would allow for the safe handling of potentially hazardous reagents and the telescoping of reaction steps without the need to isolate intermediates. rsc.org
Automated Derivatization: Using automated flow platforms to rapidly synthesize libraries of derivatives from this compound. By coupling flow reactors with automated purification and analysis systems, high-throughput screening of reaction conditions and the generation of new chemical entities could be dramatically accelerated.
Process Optimization with CFD: Employing computational fluid dynamics (CFD) to model and optimize reactor design and reaction conditions (e.g., residence time, temperature) before extensive experimentation, thereby reducing material waste and development time. spectroscopyonline.com
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
To fully optimize and control the synthesis and derivatization of this compound, a deep understanding of reaction kinetics, pathways, and the behavior of intermediates is essential. In situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are powerful tools for gaining this insight. acs.orgnih.govchinesechemsoc.org
Future research will benefit from the application of these process analytical technologies (PAT):
Real-Time Kinetic Analysis: Using techniques like in situ Fourier-transform infrared (FTIR) or Raman spectroscopy to track the concentration of reactants, products, and any transient intermediates during a reaction. acs.orgnih.gov This is particularly valuable for complex catalytic cycles or when optimizing conditions in a flow reactor.
Mechanism Elucidation: Identifying short-lived intermediates that would be undetectable with traditional offline analysis. acs.org This information is critical for understanding the reaction mechanism and identifying potential side reactions or catalyst deactivation pathways. chinesechemsoc.org
Integration with Flow Systems: Combining in-line spectroscopic probes with continuous flow reactors to enable real-time monitoring and feedback control, ensuring consistent product quality and process stability. acs.org
| Spectroscopic Technique | Type of Information Gained | Mode of Application |
|---|---|---|
| FTIR Spectroscopy | Concentrations of functional groups (e.g., C=O, O-H), reaction kinetics. | In situ probe inserted into the reactor. |
| Raman Spectroscopy | Changes in the carbon skeleton, crystal form (polymorphism), less interference from water. | Non-invasive monitoring through a glass or translucent vessel wall. kuleuven.be |
| NMR Spectroscopy | Detailed structural information of all soluble species, stereochemistry. | Flow-through NMR tubes for continuous reaction monitoring. |
| UV-Vis Spectroscopy | Concentration of colored species, metal complex intermediates. | In situ probe or flow cell. |
Synergistic Experimental and Computational Methodologies in Reaction Design
The synergy between experimental work and computational chemistry offers a powerful paradigm for modern reaction development. Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide profound insights into molecular properties and reaction mechanisms, guiding experimental design and saving considerable time and resources.
For this compound, this integrated approach can be particularly fruitful:
Predicting Reactivity: Using DFT to calculate local reactivity descriptors (e.g., Fukui functions, Mulliken charges) to predict the most likely sites for electrophilic or nucleophilic attack. acs.orgmdpi.comtandfonline.com This can help rationalize and predict the regioselectivity of derivatization reactions.
Modeling Reaction Pathways: Computing the potential energy surfaces for proposed catalytic cycles to determine activation barriers and reaction thermodynamics. This can help elucidate complex mechanisms, identify rate-determining steps, and guide the design of more efficient catalysts. acs.org
Interpreting Spectroscopic Data: Combining experimental in situ spectroscopy with theoretical calculations of vibrational frequencies (for IR and Raman) or NMR chemical shifts can aid in the definitive assignment of spectra, especially for identifying unknown intermediates.
Machine Learning Integration: In the future, machine learning models could be trained on combined experimental and computational data to predict reaction outcomes or identify optimal reaction conditions, further accelerating the discovery of novel transformations for this versatile building block. nih.gov
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-3-fluoro-2-methoxyphenol, and how can regioselectivity be controlled?
- Methodological Answer: Regioselective synthesis can be achieved via sequential halogenation and methoxylation. For example:
- Step 1 : Fluorination of 3-bromo-2-methoxyphenol using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions to introduce the fluorine substituent at the 3-position .
- Step 2 : Bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) with controlled temperature (0–5°C) to minimize side reactions .
- Regioselectivity Control : Steric and electronic effects of the methoxy group direct electrophilic substitution. Computational modeling (DFT) can predict reactive sites to optimize conditions .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy : and NMR can confirm substitution patterns. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (calc. for CHBrFO: 235.95 g/mol) and detects impurities.
- X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, as demonstrated for related bromo-fluorophenols .
Advanced Research Questions
Q. How do electronic effects of the fluorine substituent influence cross-coupling reactivity in downstream functionalization?
- Methodological Answer: The electron-withdrawing fluorine atom activates the aromatic ring toward nucleophilic substitution but deactivates it toward electrophilic reactions. For example:
- Suzuki Coupling : The 4-bromo site is reactive in Pd-catalyzed couplings. Fluorine’s -I effect enhances oxidative addition to Pd(0), improving yields compared to non-fluorinated analogs .
- Challenges : Competing dehalogenation may occur under basic conditions. Mitigate this by using milder bases (e.g., KCO) and low temperatures .
Q. What strategies address competing side reactions during halogenation of methoxyphenol derivatives?
- Methodological Answer:
- Solvent Choice : Use non-polar solvents (e.g., CCl) to reduce unintended polyhalogenation.
- Directing Groups : The methoxy group acts as an ortho/para director. Protecting the phenol (-OH) as a silyl ether (e.g., TBSCl) can further refine selectivity .
- Kinetic Control : Short reaction times and low temperatures (e.g., 0°C) favor mono-halogenation. Monitor progress via TLC or in situ IR .
Q. How can computational chemistry predict the bioactivity of this compound against microbial targets?
- Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Fluorine’s electronegativity may enhance hydrogen bonding with active sites .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values) with antimicrobial IC data from analogs .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for bromo-fluorophenols: How to validate data?
- Methodological Answer:
- Source Evaluation : Cross-reference peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs. For example, lists mp 42–44°C for 2-Bromo-5-fluorophenol, but this may vary with purity.
- Experimental Replication : Purify the compound via column chromatography (SiO, hexane/EtOAc) and measure mp using differential scanning calorimetry (DSC) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of phenolic vapors.
- PPE : Nitrile gloves and safety goggles; fluorine-containing compounds may hydrolyze to HF under acidic conditions .
- Storage : Store at 0–6°C in amber glass to prevent photodegradation, as brominated phenols are light-sensitive .
Applications in Drug Discovery
Q. Can this compound serve as a precursor for PET radiotracers?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
